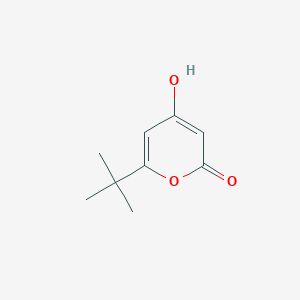

6-tert-Butyl-4-hydroxy-pyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-tert-Butyl-4-hydroxy-pyran-2-one is a chemical compound with the molecular formula C9H12O3. It is known for its applications in various fields, including optoelectronics and pharmaceuticals . This compound features a six-membered oxygen-containing ring, which is a characteristic structure in many biologically active molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-tert-Butyl-4-hydroxy-pyran-2-one can be synthesized through several methods. One common approach involves the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazoles in the presence of lithium diisopropylamide (LDA), followed by thermal treatment . This method is favored for its mild reaction conditions and high yield.

Industrial Production Methods

In industrial settings, the production of this compound often employs multicomponent reactions (MCRs) due to their efficiency, atom economy, and cost-effectiveness . These reactions typically involve the combination of multiple reactants in a single step, reducing the need for extensive purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

6-tert-Butyl-4-hydroxy-pyran-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

6-tert-Butyl-4-hydroxy-pyran-2-one has the molecular formula C9H12O3 and features a six-membered ring containing oxygen. Its unique structure, characterized by the tert-butyl and hydroxyl groups, contributes to its stability and reactivity, making it suitable for various applications in optoelectronics and pharmaceuticals .

Chemistry

The compound serves as an important intermediate in the synthesis of organic compounds, particularly in the development of optoelectronic materials such as organic light-emitting diodes (OLEDs). Its role in synthesizing OLED materials highlights its significance in advancing display technologies .

Biology

In biological research, this compound is utilized to study various biological processes due to its structural properties. Its potential therapeutic applications stem from its biological activities, including anti-inflammatory and antimicrobial effects.

Biological Activities:

- Anti-inflammatory Effects: The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis .

- Antimicrobial Activity: Studies indicate that it effectively inhibits the growth of bacteria and fungi, making it a candidate for natural preservatives or therapeutic agents against infections .

- Antioxidant Properties: It exhibits significant antioxidant activity by scavenging free radicals, which can mitigate oxidative stress linked to chronic diseases .

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Case Study on Anti-inflammatory Effects: In a controlled study on rats with induced paw edema, administration of this compound resulted in a significant reduction in swelling compared to control groups .

- Case Study on Antimicrobial Efficacy: A study demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating its potential for topical formulations .

Preparation Methods

The synthesis of this compound can be achieved through various methods. A common approach involves reacting 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazoles in the presence of lithium diisopropylamide (LDA), followed by thermal treatment . This method emphasizes the efficiency and cost-effectiveness of multicomponent reactions (MCRs) in industrial settings.

Mécanisme D'action

The mechanism by which 6-tert-Butyl-4-hydroxy-pyran-2-one exerts its effects involves interactions with specific molecular targets and pathways. Its hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,6-Di-tert-butyl-4-hydroxy-pyran-2-one

- 4-Hydroxy-6-methyl-2H-pyran-2-one

Uniqueness

6-tert-Butyl-4-hydroxy-pyran-2-one is unique due to its specific tert-butyl and hydroxyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its stability and reactivity compared to similar compounds, making it particularly valuable in various applications .

Activité Biologique

6-tert-Butyl-4-hydroxy-pyran-2-one (C9H12O3), a compound belonging to the pyranone family, has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and industry. This article explores its biological activity, synthesizing findings from multiple studies and sources.

Chemical Structure and Properties

The structure of this compound features a hydroxyl group and a tert-butyl substituent, which contribute to its unique chemical properties. The compound is characterized by its stability and reactivity, making it suitable for various applications.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that the compound inhibits the production of pro-inflammatory cytokines, which are crucial in inflammatory responses. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies revealed that this compound effectively inhibits the growth of bacteria and fungi, suggesting its potential as a natural preservative or therapeutic agent in combating infections.

3. Antioxidant Effects

The antioxidant capacity of this compound has been evaluated in several studies. It scavenges free radicals, thereby reducing oxidative stress, which is implicated in numerous chronic diseases, including cancer and cardiovascular disorders .

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

- Cytokine Modulation : The compound downregulates the expression of inflammatory cytokines, which can alleviate symptoms associated with chronic inflammation.

- Cell Membrane Disruption : Its antimicrobial properties may stem from disrupting bacterial cell membranes, leading to cell lysis.

Case Study 1: Anti-inflammatory Effects

In a controlled study on rats with induced paw edema, administration of this compound resulted in a significant reduction in swelling compared to control groups. The reduction was measured using plethysmometry, indicating its effectiveness as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

A study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential for use in topical antimicrobial formulations.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 2,6-Di-tert-butyl-4-hydroxy-pyran-2-one | Anti-inflammatory, antioxidant | More potent antioxidant activity |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | Antimicrobial | Less effective against certain pathogens |

This compound stands out due to its unique combination of anti-inflammatory and antimicrobial properties, making it a versatile candidate for further research and application.

Propriétés

IUPAC Name |

6-tert-butyl-4-hydroxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-9(2,3)7-4-6(10)5-8(11)12-7/h4-5,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYOVPGKVUBPFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=O)O1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.